molecular formula C9H8F2O3 B14172733 Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

Cat. No.: B14172733
M. Wt: 202.15 g/mol
InChI Key: QCKFOQGZSMPWON-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is a fluorinated ester derivative characterized by a difluoroacetate backbone and a 4-hydroxyphenyl substituent. The hydroxyl group at the para position of the phenyl ring distinguishes it from related esters, influencing solubility, hydrogen-bonding capacity, and reactivity. This compound may serve as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s electron-withdrawing effects and the hydroxyl group’s polarity .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H8F2O3/c1-14-8(13)9(10,11)6-2-4-7(12)5-3-6/h2-5,12H,1H3

InChI Key

QCKFOQGZSMPWON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of 4-hydroxybenzophenone.

    Reduction: Formation of 2,2-difluoro-2-(4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Substituent(s) Key Functional Groups CAS No. References
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate C₁₀H₉F₂NO₅ 4-nitrophenoxy Nitro, ester 2060043-62-9
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate C₁₀H₉F₂NO₄ 4-nitrophenyl Nitro, ester 243656-25-9
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 4-fluoro, 2,6-dimethoxy Fluoro, methoxy, ester 1193392-97-0
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate C₃H₃F₃O₄S Fluorosulfonyl Fluorosulfonyl, ester 680-15-9
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 2,2-diphenyl, hydroxyl Hydroxyl, diphenyl, acid 76-93-7

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted analogs (e.g., CAS 2060043-62-9) exhibit enhanced electrophilicity due to the nitro group’s electron-withdrawing nature, favoring nucleophilic substitution or reduction reactions .
  • Fluorosulfonyl vs. Hydroxyl Reactivity:
    • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a potent difluorocarbene reagent used in trifluoromethylation and cyclopropanation reactions . In contrast, the hydroxyl group in the target compound may participate in ester hydrolysis or serve as a site for further functionalization (e.g., alkylation).

Boiling Points and Physical Properties

Compound Boiling Point (°C) Molecular Weight (g/mol) Notes
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate 117–118 (lit.) 192.11 Liquid, moisture-sensitive
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate N/A 257.18 Solid, crystalline
Benzilic acid 150 (decomp.) 228.24 Crystalline solid

Key Reaction Pathways

  • Trifluoromethylation: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate reacts with aryl halides to form CF₃-substituted aromatics via Pd/Cu catalysis .
  • Ester Hydrolysis: Hydroxyl-substituted esters may undergo hydrolysis to carboxylic acids under basic conditions, a pathway less common in nitro analogs due to steric hindrance .

Biological Activity

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a difluoromethylene group and a hydroxyphenyl moiety. The presence of fluorine atoms often enhances the biological activity of compounds by modifying their interaction with biological targets. The structure can be represented as follows:

Methyl 2 2 difluoro 2 4 hydroxyphenyl acetate C9H8F2O3 \text{Methyl 2 2 difluoro 2 4 hydroxyphenyl acetate}\quad \text{ C}_9\text{H}_8\text{F}_2\text{O}_3\text{ }

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, methyl derivatives containing hydroxy groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus25 µg/mL
Analog AE. coli50 µg/mL
Analog BK. pneumoniae12.5 µg/mL

Cytotoxicity

Cytotoxicity studies reveal that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of the acetic acid group enhances cytotoxic effects, indicating a structure-activity relationship (SAR) that favors specific substitutions for increased potency .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-715
Analog CHCT-11620
Analog DHeLa>30

The biological activity of this compound may be attributed to its ability to interact with specific biological receptors and enzymes. For example, the hydroxy group can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity . Additionally, the difluoromethylene group can influence the electronic properties of the molecule, potentially affecting its reactivity and stability in biological systems.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various methyl derivatives demonstrated that those with hydroxy substitutions exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that this compound showed a promising MIC against S. aureus, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation : In a comparative analysis involving multiple derivatives, this compound was found to be more effective than several analogs in inhibiting the proliferation of MCF-7 cells. This finding supports its further investigation as a potential chemotherapeutic agent .

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